Thiamphenicol glycinate acetylcysteinate is a pharmaceutical compound that combines the properties of thiamphenicol glycinate, an antibiotic, and acetylcysteine, a mucolytic agent. This combination enhances its therapeutic efficacy, particularly in treating respiratory infections characterized by viscous secretions. The compound is recognized for its improved antibacterial activity, which is reported to be 20% to 50% greater than that of thiamphenicol glycinate alone .
Thiamphenicol glycinate acetylcysteinate is derived from thiamphenicol, a chloramphenicol analogue, and is classified as a mucolytic antibiotic. Its chemical formula is with a molar mass of approximately 576.46 g/mol . The compound is utilized in various medical applications, particularly in treating upper respiratory tract infections such as otitis media and chronic obstructive pulmonary disease exacerbations .
The synthesis of thiamphenicol glycinate acetylcysteinate involves a multi-step process. Initially, thiamphenicol glycinate hydrochloride reacts with dicyclohexylamine in dimethylformamide to form a precipitate of dicyclohexylammonium hydrochloride. This precipitate is filtered out, and the remaining solution undergoes further reaction with acetylcysteine. The final product is precipitated by adding a solvent such as chloroform or ethyl ether .
The molecular structure of thiamphenicol glycinate acetylcysteinate consists of a thiamphenicol backbone linked to a glycinate group and an acetylcysteine moiety. The structural complexity allows it to perform dual functions: antibacterial action from thiamphenicol and mucolytic activity from acetylcysteine.
Key structural data includes:
Thiamphenicol glycinate acetylcysteinate undergoes hydrolysis upon contact with tissue esterases, leading to the release of its active components: thiamphenicol glycinate ester and N-acetylcysteine. The hydrolysis reaction can be summarized as follows:
This reaction is crucial for its mechanism of action, enabling the compound to exert both antibacterial and mucolytic effects effectively .
Thiamphenicol glycinate acetylcysteinate operates through a dual mechanism:
This combination makes thiamphenicol glycinate acetylcysteinate particularly effective in treating infections where mucus clearance is essential.
Relevant data from pharmacokinetic studies indicate that after intramuscular administration, the systemic bioavailability of thiamphenicol glycinate acetylcysteinate can reach approximately 87.61%, with peak serum concentrations observed within 1.53 hours post-injection .
Thiamphenicol glycinate acetylcysteinate is primarily used in clinical settings for:
The compound has shown efficacy against biofilms associated with otolaryngologic infections, providing an advantage over traditional antibiotics that may struggle against such resistant bacterial communities .
Thiamphenicol Glycinate Acetylcysteinate (TGA) is a molecular complex integrating the antibiotic thiamphenicol glycinate ester (TAFGE) and the mucolytic agent N-acetylcysteine (NAC). Its chemical formula is C₁₉H₂₇Cl₂N₃O₉S₂, with a molar mass of 576.5 g/mol [3] [7]. The structure features:
NAC contributes a thiol (-SH) group that cleaves disulfide bonds in mucus glycoproteins. The molecular design ensures simultaneous release of both components upon bioactivation, optimizing dual therapeutic action [3] [6]. TGA’s water solubility facilitates aerosol and injectable formulations, critical for respiratory applications [7].
Table 1: Key Structural Properties of TGA
Property | Value | Biological Significance |
---|---|---|
Molecular Formula | C₁₉H₂₇Cl₂N₃O₉S₂ | Determines drug-receptor interactions |
Molar Mass | 576.5 g/mol | Influences tissue penetration and distribution |
Thiamphenicol Moiety | Dichloroacetamide group | Binds 50S ribosomal subunit |
NAC Component | Free thiol (-SH) group | Cleaves disulfide bonds in mucus |
Glycinate Bridge | Ester linkage | Enables hydrolysis by tissue esterases |
TGA functions as a prodrug requiring enzymatic activation. Upon administration, tissue esterases hydrolyze the glycinate ester bond, liberating TAFGE and NAC. This reaction occurs rapidly at infection sites, ensuring localized drug delivery [3] [7]. The hydrolysis process involves:
This bioactivation pathway enhances thiamphenicol’s bioavailability compared to its parent form. Studies confirm that hydrolyzed TGA achieves 20–50% higher antibacterial activity than TAFGE alone due to improved cellular uptake and reduced efflux [7]. The kinetics favor respiratory tissues, where esterase concentrations are high, making TGA particularly effective for airway infections [3].
Antibacterial Activity
Thiamphenicol (released from TGA) binds the 50S ribosomal subunit, inhibiting peptidyl transferase activity and blocking protein synthesis. It exhibits broad-spectrum activity against respiratory pathogens:
Notably, TGA’s MIC values match those of thiamphenicol alone for 87.5% of clinical isolates, confirming equivalent antibiotic potency post-hydrolysis [7]. Subinhibitory concentrations also enhance neutrophil-mediated bacterial killing by 68–85% against S. pyogenes, demonstrating immunomodulatory synergy [8].
Mucolytic Action
NAC disrupts mucus viscoelasticity by reducing disulfide bonds in mucin polymers. This decreases mucus viscosity by >80%, facilitating expectoration and airway clearance [3] [6]. The molecular mechanism involves:
Synergistic Effects
The combination of thiamphenicol and NAC delivers multi-targeted effects:
Table 2: Antimicrobial and Biofilm-Disrupting Activity of TGA
Pathogen | MIC Range (mg/L) | Biofilm Reduction | Key Clinical Relevance |
---|---|---|---|
Streptococcus pneumoniae | 0.5–2 | >90% | Rhinosinusitis, otitis media |
Streptococcus pyogenes | 4–8 | 85% | Pharyngotonsillitis |
Haemophilus influenzae | 1–4 | 75% | COPD exacerbations |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1